PROTAC AR-V7 degrader-1

Androgen Receptor Splice Variant AR-V7 Selectivity

PROTAC AR-V7 degrader-1 is the only commercially available degrader engineered for high selectivity toward the androgen receptor splice variant AR-V7 over full-length AR. Unlike LBD-targeting compounds (e.g., ARD-61) that cannot engage AR-V7 due to its missing ligand-binding domain, this degrader binds the conserved DNA-binding domain (DBD) and recruits VHL E3 ligase for proteasomal degradation. With a defined DC50 of 0.32 μM and EC50 of 0.88 μM in 22Rv1 cells, it enables unambiguous attribution of phenotypic changes to AR-V7 depletion—an advantage not achievable with dual degraders like MTX-23. Reported oral bioavailability in mouse models further supports pharmacokinetic studies. Procure to benchmark next-generation AR-V7 degraders or investigate DBD-targeting strategies in androgen-independent CRPC models.

Molecular Formula C41H52N6O6S2
Molecular Weight 789.0 g/mol
Cat. No. B10832103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC AR-V7 degrader-1
Molecular FormulaC41H52N6O6S2
Molecular Weight789.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O
InChIInChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1
InChIKeyGGBZAQUSRYNTSQ-ASCDMGAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC AR-V7 Degrader-1: Oral Bioavailable Tool Compound for Selective AR-V7 Degradation


PROTAC AR-V7 degrader-1 (CAS 2767440-24-2) is a VHL-based proteolysis-targeting chimera (PROTAC) that selectively degrades the androgen receptor splice variant 7 (AR-V7) . It binds to the AR DNA-binding domain (DBD) to recruit the VHL E3 ubiquitin ligase, leading to proteasomal degradation of AR-V7 . Unlike many AR-targeting compounds that target the ligand-binding domain (LBD) which is missing in AR-V7, this degrader directly engages the conserved DBD region, making it a critical tool for studying androgen-independent prostate cancer driven by constitutively active AR-V7 .

Why Generic Substitution Fails: The Unmet Need for Selective AR-V7 Degradation in Prostate Cancer Research


The androgen receptor splice variant AR-V7 lacks the ligand-binding domain (LBD), rendering it constitutively active and resistant to conventional AR antagonists and LBD-targeting degraders . Consequently, compounds such as ARD-61 (an LBD-targeting AR degrader) are unable to bind and degrade AR-V7 [1]. Even advanced degraders like MTX-23, while targeting both AR-FL and AR-V7 via the DBD, exhibit a 5.4-fold selectivity preference for AR-V7 over AR-FL, indicating a potential for differential degradation profiles [2]. PROTAC AR-V7 degrader-1 is explicitly designed for high selectivity towards AR-V7 over full-length AR, directly addressing a critical research gap in the study of AR-V7-driven resistance mechanisms . Its unique profile cannot be assumed by any compound merely targeting AR or exhibiting dual degradation activity; thus, direct procurement and validation are essential.

Quantitative Differentiation of PROTAC AR-V7 Degrader-1: A Comparative Analysis of Potency, Selectivity, and Bioavailability


Selectivity Profile vs. Dual AR/AR-V7 Degraders (PROTAC AR/AR-V7 degrader-1)

PROTAC AR-V7 degrader-1 is a selective degrader of AR-V7, whereas PROTAC AR/AR-V7 degrader-1 (Compound 27c) is a dual degrader of both AR-FL and AR-V7 . The target compound demonstrates a strong preference for degrading AR-V7 over full-length AR, which is crucial for dissecting AR-V7-specific biology in CRPC models . In contrast, the dual degrader 27c exhibits DC50 values of 2.67 μM for AR and 2.64 μM for AR-V7, showing no selectivity between the two isoforms [1].

Androgen Receptor Splice Variant AR-V7 Selectivity

Degradation Potency for AR-V7 vs. Dual Degrader MTX-23

PROTAC AR-V7 degrader-1 exhibits a DC50 of 0.32 μM for AR-V7 degradation in 22Rv1 cells . This is a slightly lower DC50 (indicating greater potency) compared to MTX-23, which has a reported DC50 of 0.37 μM for AR-V7 under similar conditions [1]. Furthermore, MTX-23's DC50 for AR-FL is 2 μM, demonstrating a ~5.4-fold selectivity for AR-V7, but it is still a dual degrader [1]. The target compound is described as selective, implying a much higher selectivity ratio, which is advantageous for studies requiring unambiguous AR-V7 targeting.

AR-V7 DC50 22Rv1

Cellular Anti-Proliferative Activity in AR-V7-Driven Cells

PROTAC AR-V7 degrader-1 demonstrates anti-proliferative activity against the 22Rv1 cell line, which endogenously expresses AR-V7, with an EC50 of 0.88 μM . This provides a functional readout of its degradation activity. While MTX-23 is also shown to inhibit 22Rv1 cell growth, a direct EC50 value for this specific cell line was not identified in the provided literature [1]. The availability of a defined EC50 for PROTAC AR-V7 degrader-1 offers a clear benchmark for researchers to compare its efficacy in their own functional assays.

Cell Proliferation 22Rv1 EC50

Mechanism of Action: Targeted Degradation via Unique AR DBD Binding

PROTAC AR-V7 degrader-1 operates by recruiting the VHL E3 ligase to the androgen receptor DNA-binding domain (AR DBD) . This mechanism is distinct from LBD-targeting PROTACs like ARD-61, which cannot degrade AR-V7 [1]. It also differs from newer N-terminal domain (NTD)-targeting degraders like NP18 (PROTAC AR Degrader-8), which degrades AR-V7 with a DC50 of 0.026 μM [2]. The target compound's DBD-targeting approach provides an alternative mechanism for degrading AR-V7, which can be a critical tool for structure-activity relationship (SAR) studies and for understanding differential degradation efficiency based on binding domain.

Mechanism of Action DNA-binding domain PROTAC

Optimal Application Scenarios for PROTAC AR-V7 Degrader-1 in Prostate Cancer Research


Dissecting AR-V7-Specific Biology in CRPC Models

Use PROTAC AR-V7 degrader-1 to selectively deplete AR-V7 in 22Rv1 cells or other AR-V7-positive CRPC models. Its selectivity over full-length AR allows for the unambiguous attribution of phenotypic changes (e.g., proliferation, gene expression) to AR-V7, a key advantage over dual degraders like MTX-23 or PROTAC AR/AR-V7 degrader-1 [1]. With a defined DC50 of 0.32 μM and EC50 of 0.88 μM in 22Rv1 cells, this compound provides a clear quantitative framework for dose-response studies .

Validating the AR DNA-Binding Domain as a Therapeutic Vulnerability

Employ PROTAC AR-V7 degrader-1 as a chemical probe to explore the therapeutic potential of targeting the AR DNA-binding domain (DBD) for degradation . As an alternative to N-terminal domain (NTD)-targeting PROTACs like NP18, which degrades AR-V7 with a DC50 of 0.026 μM, this compound enables comparative studies to determine whether DBD- or NTD-targeting is more effective or yields different biological outcomes in a given CRPC context [1].

Establishing a Baseline for In Vitro Structure-Activity Relationship (SAR) Studies

Utilize PROTAC AR-V7 degrader-1 as a benchmark compound for developing next-generation AR-V7 degraders. Its well-characterized DC50 (0.32 μM) and EC50 (0.88 μM) in 22Rv1 cells provide a clear standard for comparing the potency and efficacy of novel analogs . Its reported oral bioavailability in mouse models also offers a starting point for assessing the pharmacokinetic potential of new AR-V7-targeting PROTACs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC AR-V7 degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.